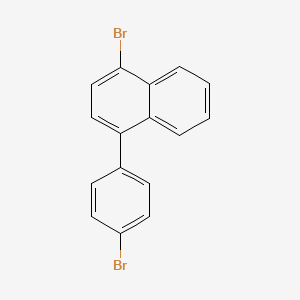

1-Bromo-4-(4-bromophenyl)naphthalene

Overview

Description

1-Bromo-4-(4-bromophenyl)naphthalene is a chemical compound with the molecular formula C16H10Br2 . It appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at one position by a bromine atom and at another position by a bromophenyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.06 g/mol . It is a solid at 20 degrees Celsius . Its melting point ranges from 146.0 to 150.0 degrees Celsius .Scientific Research Applications

Formation of Dioxins and Furans in High-Temperature Pyrolysis

Research by Evans and Dellinger (2003) highlights the formation of brominated dioxins and other hazardous combustion byproducts in the high-temperature pyrolysis of brominated hydrocarbons, which may include compounds like 1-bromo-4-(4-bromophenyl)naphthalene. This study provides insights into the environmental implications of disposing materials containing such brominated hydrocarbons in incinerators or accidental fires (Evans & Dellinger, 2003).

Synthesis of Naphthalene Derivatives

Reddy et al. (2013) describe a method for synthesizing substituted naphthalene amino esters, potentially applicable to compounds like this compound. This research provides a pathway for the efficient synthesis of naphthalene derivatives, which can have various applications in material science and chemistry (Reddy, Prasad, Ahuja, & Sudalai, 2013).

Spectroscopic Characterization for Probing

Marriott, Jovin, and Yan-Marriott (1994) synthesized and characterized 1-bromo-4-(bromoacetyl)naphthalene, a compound similar to this compound, as a thiol-reactive phosphorescent probe. This highlights its potential use in biochemical studies, offering a method for probing specific molecular interactions through spectroscopy (Marriott, Jovin, & Yan-Marriott, 1994).

Fluorescence Imaging Applications

Yoon et al. (2019) synthesized o-Phenylazonaphthol derivatives, including compounds structurally similar to this compound, and explored their use in two-photon cell imaging. This research suggests potential applications of such compounds in fluorescence imaging and sensing, enhancing our understanding of cell biology and disease diagnostics (Yoon, Jo, Park, Kim, Kim, & Lee, 2019).

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

1-Bromo-4-(4-bromophenyl)naphthalene is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atoms in this compound can be replaced by other groups in these reactions, allowing for the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s solubility in toluene suggests it may have low water solubility, which could impact its bioavailability.

Result of Action

As a reagent in organic synthesis, its primary effect is likely to be the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling .

Action Environment

Environmental factors such as temperature, pH, and solvent can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature , and its reactivity in Suzuki–Miyaura cross-coupling may be influenced by the choice of solvent .

properties

IUPAC Name |

1-bromo-4-(4-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZXILAQCHOANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)

![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)

![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)

![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)

![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)